

physical and chemical properties of 1-Bromo-2-(1,1-difluoroethyl)benzene

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Compound of Interest

Compound Name: 1-Bromo-2-(1,1-difluoroethyl)benzene

Cat. No.: B2861802

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An In-depth Technical Guide to **1-Bromo-2-(1,1-difluoroethyl)benzene**

Introduction

1-Bromo-2-(1,1-difluoroethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a bromine atom and a 1,1-difluoroethyl group at adjacent (ortho) positions. This unique substitution pattern imparts a distinct set of physical and chemical properties, making it a valuable intermediate and building block in various fields of chemical synthesis. Its true potential lies in its application for creating more complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research.

The presence of three different reactive handles—the aromatic ring, the bromine substituent, and the geminal difluoro group—offers chemists a versatile platform for molecular elaboration. The bromine atom is a classical handle for metal-catalyzed cross-coupling reactions, while the difluoroethyl moiety can significantly modulate the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and analytical characterization of this compound for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **1-Bromo-2-(1,1-difluoroethyl)benzene** are summarized below. These properties are critical for its handling,

storage, and application in synthetic protocols.

Property	Value	Source(s)
CAS Number	444581-46-8	[1][2]
Molecular Formula	C ₈ H ₇ BrF ₂	[1][2]
Molecular Weight	221.04 g/mol	[2]
Appearance	Liquid	[2]
Density	1.518 g/mL at 25 °C	[2]
Refractive Index	n ₂₀ /D 1.510	[2]
Flash Point	91 °C (197.1 °F)	[2]
SMILES String	CC(F)(F)c1ccccc1Br	[2]
InChI Key	XZJWDIHNMMLGLA-UHFFFAOYSA-N	[2]

Chemical Structure and Spectroscopic Analysis

The structural identity and purity of **1-Bromo-2-(1,1-difluoroethyl)benzene** are unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structure:

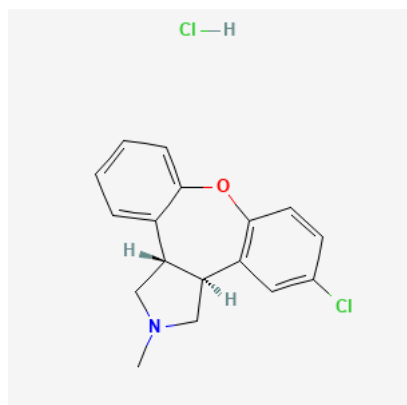


Figure 1: Chemical Structure of **1-Bromo-2-(1,1-difluoroethyl)benzene**

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern for the four aromatic protons. The methyl protons of the difluoroethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms.
- ¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides a clear diagnostic signal for the -CF₂- group. The two equivalent fluorine atoms would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbon of the CF₂ group will be significantly shifted and will exhibit a triplet due to one-bond coupling to the two fluorine atoms.
- Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecule will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis and Chemical Reactivity

Representative Synthesis

While specific literature detailing the synthesis of the ortho isomer is sparse, a highly plausible and effective route can be adapted from established methods for its para isomer.^[3] The synthesis involves the fluorination of a corresponding ketone precursor using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).

Synthetic Scheme:

- Starting Material: The synthesis begins with 1-(2-bromophenyl)ethanone.
- Fluorination: The ketone is dissolved in an inert solvent (e.g., dichloromethane) and treated with a fluorinating agent such as DAST. The reaction converts the carbonyl group (C=O) into a geminal difluoride (CF₂).^[3]
- Workup and Purification: The reaction is carefully quenched with ice water, and the product is extracted with an organic solvent. The crude product is then purified using silica gel column chromatography to yield **1-Bromo-2-(1,1-difluoroethyl)benzene**.^[3]

This method is robust and generally provides good yields for the transformation of ketones to geminal difluorides.

Chemical Reactivity

The reactivity of **1-Bromo-2-(1,1-difluoroethyl)benzene** is governed by its functional groups:

- **Aryl Bromide:** The carbon-bromine bond is a key site for reactivity. It readily participates in a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.^[4] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, making it an excellent scaffold for building molecular complexity. The mechanism for these reactions typically involves oxidative addition of the aryl bromide to a low-valent metal catalyst (e.g., Palladium(0)).
- **Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (bromo and 1,1-difluoroethyl) must be considered. Both are generally deactivating and ortho-, para-directing (with bromine being a classic example). However, the steric hindrance from the adjacent bulky difluoroethyl group will likely favor substitution at positions 4 and 6.
- **1,1-Difluoroethyl Group:** This group is chemically robust and generally non-reactive under typical synthetic conditions. Its primary role is to act as a bioisostere for other groups and to modify the electronic and steric properties of the molecule, which can be crucial in drug design to enhance metabolic stability or binding affinity.

Experimental Protocol: Identity and Purity

Verification

To ensure the quality and validity of experimental results, a rigorous, self-validating protocol for confirming the identity and purity of **1-Bromo-2-(1,1-difluoroethyl)benzene** is essential. This workflow integrates multiple analytical techniques where the results from each method corroborate the others.

Step-by-Step Methodology

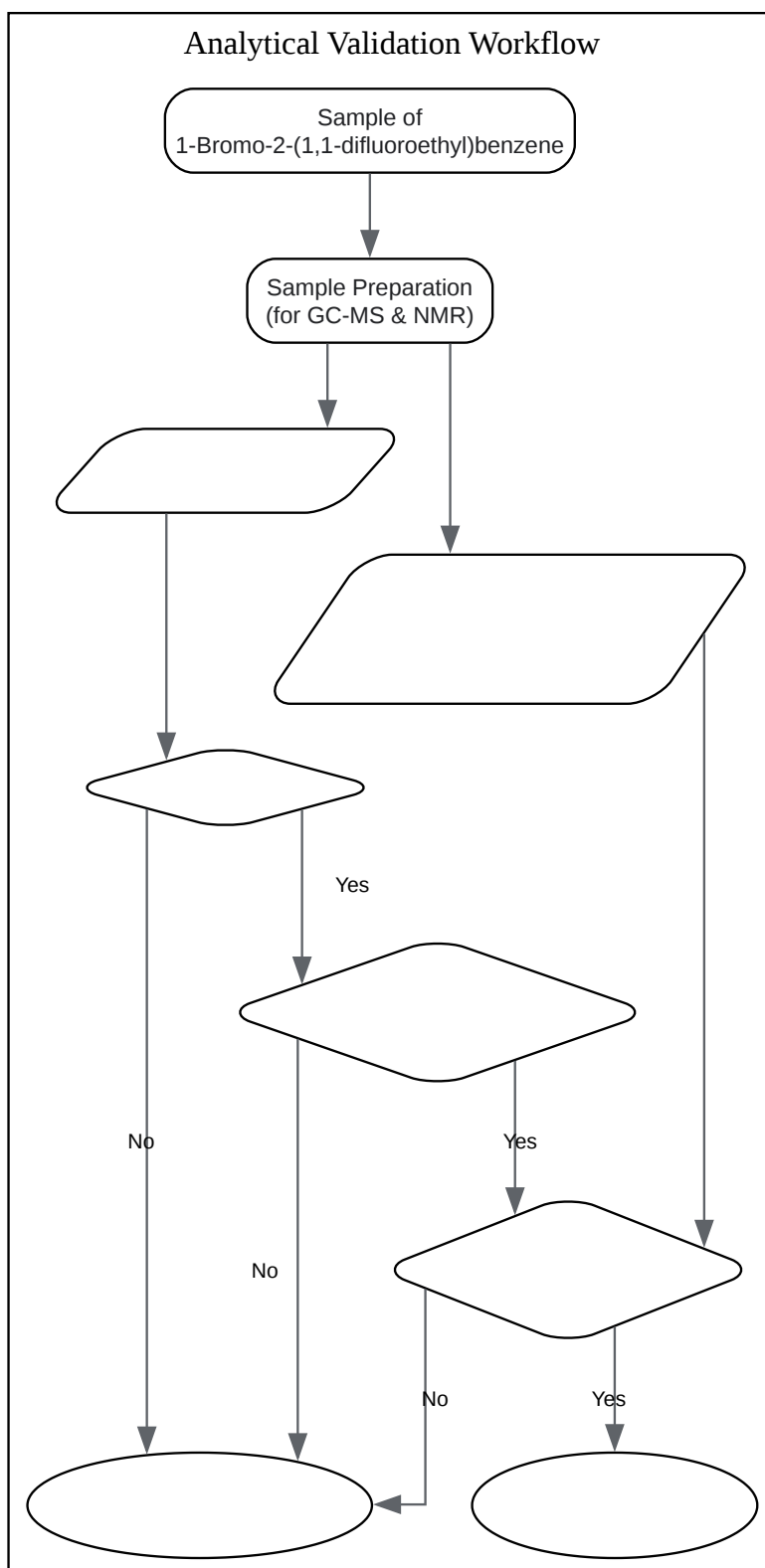
- **Sample Preparation:**

- For NMR analysis, dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- For GC-MS analysis, prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Objective: To determine purity and confirm the molecular weight.
 - Procedure: Inject 1 μL of the prepared solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
 - Data Interpretation: The gas chromatogram should display a single major peak, with the peak area indicating the purity (e.g., >97%). The mass spectrum corresponding to this peak should show the molecular ion with the characteristic bromine isotope pattern (m/z 220 and 222 in a ~1:1 ratio).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To confirm the detailed chemical structure.
 - Procedure: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra.
 - Data Interpretation:
 - ^1H NMR: Verify the presence of aromatic protons and the characteristic triplet for the $-\text{CH}_3$ group coupled to the two fluorine atoms. The integration of the signals should correspond to the number of protons in the structure.
 - ^{19}F NMR: Confirm the presence of the $-\text{CF}_2-$ group signal, which should appear as a quartet.
 - ^{13}C NMR: Confirm the correct number of carbon signals and their chemical shifts, paying special attention to the C-Br and C-F carbons.
- Data Validation and Confirmation:

- The molecular weight confirmed by MS must match the molecular formula ($C_8H_7BrF_2$).
- The structural fragments identified by NMR (aromatic ring, CH_3 , CF_2) must be consistent with the overall structure and the MS data.
- The high purity level determined by GC analysis validates that the NMR spectra are representative of the target compound and not impurities.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical verification process.



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Caption: A flowchart of the self-validating analytical workflow.

Applications in Drug Discovery and Materials Science

Halogenated organic compounds are of profound interest in medicinal chemistry. The introduction of bromine into a molecule can confer several advantageous properties.^[5]

- **Increased Potency:** Bromine can form halogen bonds, a type of non-covalent interaction that can enhance the binding affinity of a ligand to its biological target.^[5]
- **Modulation of Pharmacokinetics:** The lipophilicity added by the bromo- and difluoroethyl groups can improve membrane permeability and alter the metabolic profile of a drug candidate. The C-F bond, in particular, is exceptionally strong and can block sites of metabolism, thereby increasing the drug's half-life.
- **Bioisosterism:** The 1,1-difluoroethyl group can serve as a bioisostere for other chemical groups, such as a carbonyl or hydroxyl group, while offering improved metabolic stability.

In materials science, such compounds can be used as precursors for synthesizing novel organic electronic materials, liquid crystals, or specialized polymers where the high atomic mass of bromine and the polarity of the C-F bonds can be leveraged to achieve desired material properties.

Safety and Handling

1-Bromo-2-(1,1-difluoroethyl)benzene is a chemical that must be handled with appropriate safety precautions.

- **Hazards:** It is classified as a combustible liquid.^[1] It causes skin irritation and serious eye irritation.^[1] It may also cause respiratory irritation.^[1]
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses with side-shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.^[6] Store away from heat, sparks, open flames, and strong oxidizing agents.^[7]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

1-Bromo-2-(1,1-difluoroethyl)benzene is a synthetically versatile building block with significant potential for research and development. Its well-defined physicochemical properties, predictable reactivity, and the synergistic effects of its bromine and difluoroethyl substituents make it a valuable tool for creating novel compounds in medicinal chemistry and materials science. Adherence to rigorous analytical protocols is paramount to ensuring the reliability of experimental outcomes derived from its use.

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